Ethyl 3-aminoisoquinoline-6-carboxylate
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Overview
Description
Ethyl 3-aminoisoquinoline-6-carboxylate is a chemical compound with the molecular formula C12H12N2O2 . It is used in research and development .
Synthesis Analysis
The synthesis of ethyl 1,4-disubstitued isoquinoline-3-carboxylate derivatives was achieved in four steps utilizing readily available N-substituted phthalimide by employing Suzuki reaction as a key step . In the Pd (0)-catalyzed cross coupling step, a regioselectivity was observed between a triflate-enol ether and a triflate-imino ether .Molecular Structure Analysis
The molecular structure of this compound includes geometrical parameters, molecular orbitals (MOs), electronic spectra, electrostatic potential, molecular surface, reactivity parameters and thermodynamic properties .Chemical Reactions Analysis
The condensation of ethyl cyanoacetate and salicylaldehyde would afford either coumarin-3-carboxylate ester or 3-cyancoumarin as the final product . A metal-free one-pot intramolecular transannulation of 1-sulfonyl-4-(2-aminomethylphenyl)-1,2,3-triazoles has been developed, which enables the facile synthesis of the various 3-aminoisoquinolines as well as relevant scaffolds from readily available starting materials .Physical and Chemical Properties Analysis
This compound has a molecular weight of 216.24 . Other physical and chemical properties like melting point, boiling point, and density can be found on chemical databases .Properties
IUPAC Name |
ethyl 3-aminoisoquinoline-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)8-3-4-9-7-14-11(13)6-10(9)5-8/h3-7H,2H2,1H3,(H2,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AORHKZGJBVMKDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=NC=C2C=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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